molecular formula C15H17NO B183515 (4-Ethoxyphenyl)-phenylmethanamine CAS No. 131224-22-1

(4-Ethoxyphenyl)-phenylmethanamine

Cat. No. B183515
CAS RN: 131224-22-1
M. Wt: 227.3 g/mol
InChI Key: DZZLERCMSWAOHE-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)-phenylmethanamine, also known as 4-Ethoxyamphetamine (4-EA), is a psychoactive drug that belongs to the amphetamine class of compounds. It is a derivative of phenethylamine, which is a naturally occurring compound found in some plants and animals. 4-EA has been found to exhibit stimulant and entactogenic effects, and has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-EA involves the release of neurotransmitters in the brain. Specifically, 4-EA acts as a substrate for the vesicular monoamine transporter (VMAT), which transports neurotransmitters such as dopamine, serotonin, and norepinephrine into vesicles for storage and release. By acting as a substrate for VMAT, 4-EA increases the release of these neurotransmitters into the synapse, leading to increased stimulation of the postsynaptic receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-EA are similar to those of other amphetamines. These effects include increased heart rate and blood pressure, decreased appetite, and increased wakefulness and alertness. Additionally, 4-EA has been found to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can lead to improved mood and motivation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-EA in lab experiments is its relatively low toxicity compared to other amphetamines. Additionally, 4-EA has been found to exhibit potent stimulant and entactogenic effects, making it useful for studying the effects of amphetamines on behavior and cognition. However, one limitation of using 4-EA in lab experiments is its limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are several potential future directions for research on 4-EA. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Additionally, further research could be conducted to better understand the mechanism of action of 4-EA and its effects on neurotransmitter release in the brain. Finally, studies could be conducted to investigate the long-term effects of 4-EA use, particularly in terms of its potential for addiction and neurotoxicity.

Synthesis Methods

The synthesis of 4-EA involves the reaction of 4-ethoxybenzaldehyde with nitroethane to form 4-ethoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as sodium borohydride to form 4-EA.

Scientific Research Applications

Research on 4-EA has focused on its potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction. Studies have shown that 4-EA has a similar mechanism of action to other amphetamines, which involves the release of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. This release of neurotransmitters has been found to improve mood, increase motivation, and reduce symptoms of anxiety and depression.

properties

CAS RN

131224-22-1

Product Name

(4-Ethoxyphenyl)-phenylmethanamine

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

(4-ethoxyphenyl)-phenylmethanamine

InChI

InChI=1S/C15H17NO/c1-2-17-14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15H,2,16H2,1H3

InChI Key

DZZLERCMSWAOHE-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)N

Origin of Product

United States

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